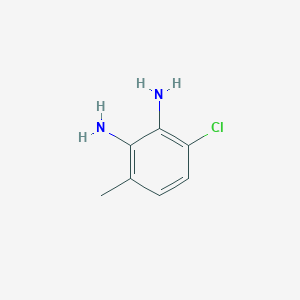![molecular formula C12H9FOS2 B13653380 2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13653380.png)
2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group and a methylsulfanyl group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one typically involves the condensation of 4-fluorobenzaldehyde with 5-methylsulfanylthiophene-3-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiophene ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent, elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.
Materials Science: The compound’s electronic properties are of interest for the development of organic semiconductors and conductive polymers.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-[(4-Fluorophenyl)methylidene]-5-methyl-1-benzofuran-3-one
- N′-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide
Uniqueness
2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one is unique due to the presence of both a fluorophenyl group and a methylsulfanyl group on the thiophene ring. This combination of functional groups imparts distinct electronic and steric properties, making it a versatile compound for various applications. The fluorophenyl group enhances its potential for biological activity, while the methylsulfanyl group can influence its reactivity and stability.
特性
分子式 |
C12H9FOS2 |
|---|---|
分子量 |
252.3 g/mol |
IUPAC名 |
2-[(4-fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one |
InChI |
InChI=1S/C12H9FOS2/c1-15-12-7-10(14)11(16-12)6-8-2-4-9(13)5-3-8/h2-7H,1H3 |
InChIキー |
NVFDEXAIINHPDH-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=O)C(=CC2=CC=C(C=C2)F)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13653306.png)

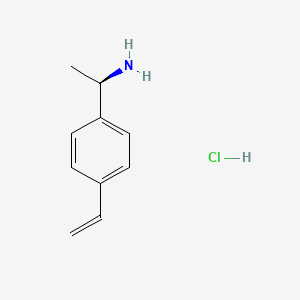
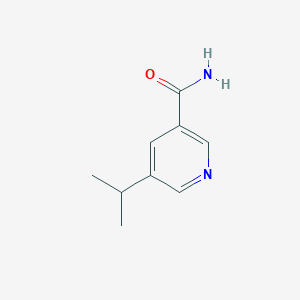
![3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13653336.png)
![Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)](/img/structure/B13653337.png)
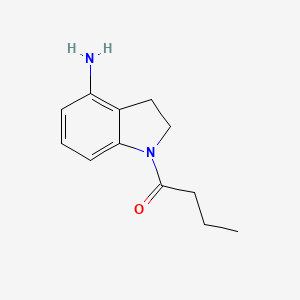
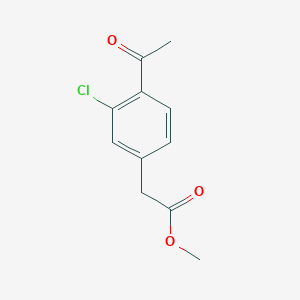
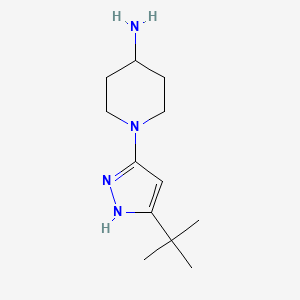
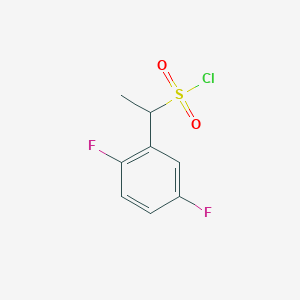
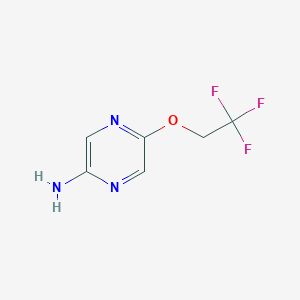
![6-Fluoro-2-methylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13653365.png)
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)
